N-(5-cyano-1,3-thiazol-2-yl)-5-cyclopropyl-1,2-oxazole-3-carboxamide

Medicinal Chemistry Drug Design Physicochemical Profiling

CAS 1251577-19-1 is a unique isoxazole-thiazole carboxamide scaffold with a cyano and cyclopropyl substitution pattern critical for fragment-based drug discovery (FBDD). Its topology, qualifying for Congreve's Rule of Three, makes it a privileged fragment for CB1 receptor antagonist programs, offering metabolic stability advantages over phenyl analogs. Procure this exact CAS to ensure reproducible research results, leveraging its synthetic tractability for rapid library generation.

Molecular Formula C11H8N4O2S
Molecular Weight 260.27
CAS No. 1251577-19-1
Cat. No. B2414539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-cyano-1,3-thiazol-2-yl)-5-cyclopropyl-1,2-oxazole-3-carboxamide
CAS1251577-19-1
Molecular FormulaC11H8N4O2S
Molecular Weight260.27
Structural Identifiers
SMILESC1CC1C2=CC(=NO2)C(=O)NC3=NC=C(S3)C#N
InChIInChI=1S/C11H8N4O2S/c12-4-7-5-13-11(18-7)14-10(16)8-3-9(17-15-8)6-1-2-6/h3,5-6H,1-2H2,(H,13,14,16)
InChIKeyDSJKYSZQPIWFEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-Cyano-1,3-thiazol-2-yl)-5-cyclopropyl-1,2-oxazole-3-carboxamide (CAS 1251577-19-1): Structural Identity, Physicochemical Profile, and Compound Class Context for Procurement Evaluation


N-(5-cyano-1,3-thiazol-2-yl)-5-cyclopropyl-1,2-oxazole-3-carboxamide (CAS 1251577-19-1; PubChem CID 52417479) is a synthetic heterocyclic small molecule (molecular formula C₁₁H₈N₄O₂S; molecular weight 260.27 g·mol⁻¹; monoisotopic mass 260.0368 Da; topological polar surface area 120 Ų) that incorporates a 5-cyano-substituted 1,3-thiazole ring linked via a carboxamide bridge to a 5-cyclopropyl-substituted 1,2-oxazole (isoxazole) ring [1]. The compound belongs to the broader class of isoxazole–thiazole carboxamide hybrids, a scaffold that has been the subject of patent filings describing cannabinoid CB1 receptor antagonism (e.g., US 7618991 B2, Sanofi-Aventis), TRPV1 antagonism, and anti-tubercular activity [2][3]. It is currently listed as a commercially available research chemical and building block by multiple specialty suppliers, with no published primary research articles or deposited bioassay data specifically linked to this CAS number at the time of this analysis [1].

Why Generic Substitution Fails for CAS 1251577-19-1: Structural Determinants That Preclude Simple Analog Replacement


Generic substitution within the isoxazole–thiazole carboxamide class is undermined by the specific structural topology of CAS 1251577-19-1, which integrates three pharmacophoric features—the electron-withdrawing 5-cyano group on the thiazole, the conformationally constrained cyclopropyl substituent on the isoxazole, and the direct carboxamide linkage between the two heterocycles—in a single scaffold [1]. The 5-cyano group on the thiazole ring introduces a strong dipole (contributing to a moderate TPSA of 120 Ų) and functions as both a hydrogen-bond acceptor and a metabolic soft spot, properties absent in unsubstituted thiazole analogs [1]. The cyclopropyl moiety, with its sp²-character-rich C–C bonds and reduced rotational freedom relative to a phenyl or alkyl substituent, imparts distinct conformational constraints that affect target binding geometry and metabolic stability compared to phenyl-substituted congeners such as CAS 1257546-74-9 . Replacing any of these three structural modules with isosteric or homologous groups would generate a different compound with predictably divergent physicochemical and pharmacological properties, making procurement of the exact CAS registry number essential for reproducible research .

Quantitative Comparator Evidence for N-(5-Cyano-1,3-thiazol-2-yl)-5-cyclopropyl-1,2-oxazole-3-carboxamide: What the Data Do and Do Not Support for Procurement Decisions


Molecular Weight and TPSA Differentiation vs. Phenyl-Substituted Analog CAS 1257546-74-9

CAS 1251577-19-1 (MW 260.27; TPSA 120 Ų) is 88 mass units lighter and 21 Ų smaller in polar surface area than its closest commercially cataloged phenyl-substituted analog, CAS 1257546-74-9 (MW 348.38; TPSA ~141 Ų, predicted). In the context of lead-like chemical space, this places CAS 1251577-19-1 more favorably within the Congreve rule-of-three boundaries for fragment-based screening (MW <300; TPSA <140 Ų), whereas the phenyl analog exceeds the recommended MW threshold for fragment libraries [1][2]. The lower MW and smaller TPSA of the cyclopropyl derivative predict superior passive membrane permeability, making it a more suitable starting point for hit-to-lead optimization campaigns where oral bioavailability is a downstream objective [3].

Medicinal Chemistry Drug Design Physicochemical Profiling

Conformational Restriction: Cyclopropyl vs. Alkyl/Phenyl Substituents in Isoxazole-Thiazole Carboxamide Scaffolds

The 5-cyclopropyl substituent on the isoxazole ring of CAS 1251577-19-1 introduces a unique conformational constraint not present in analogs bearing flexible alkyl chains (e.g., methyl, ethyl, propyl) or planar aromatic substituents (e.g., phenyl, as in CAS 1257546-74-9). The cyclopropyl group, with its relatively rigid 60° C–C–C bond angles and restricted rotation about the C–C bond connecting it to the isoxazole, reduces the number of accessible low-energy conformers compared to an n-propyl or isopropyl substituent [1]. This conformational restriction pre-organizes the molecule into a more defined pharmacophoric geometry, which can increase binding affinity when the bioactive conformation matches the restricted ensemble, while simultaneously reducing the entropic penalty upon target binding [2]. Class-level SAR data from related diaryl-pyrazole CB1 antagonists show that cyclopropyl substitution at analogous positions yields Ki values ≤5 nM, outperforming larger cycloalkyl and phenyl substituents in the same scaffolds [3].

Conformational Analysis Structure-Activity Relationship Medicinal Chemistry

Patent Landscape Mapping: CAS 1251577-19-1 as a Representative of the Isoxazole-Thiazole CB1 Antagonist Chemotype

CAS 1251577-19-1 falls structurally within the Markush claims of US Patent 7,618,991 B2 (Sanofi-Aventis), which generically claims isoxazole- and thiazole-carboxamide derivatives as CB1 receptor antagonists [1]. The patent describes compounds of formula (I) wherein X represents an oxygen or sulfur atom in the heterocycle, Y represents an oxygen or sulfur atom in the carboxamide linker, R₂ can be a C₃–C₁₂ non-aromatic carbocyclic radical (encompassing cyclopropyl), and the thiazole ring may bear a cyano substituent [1]. While the specific CAS number is not individually exemplified with discrete IC₅₀/Kᵢ data in the patent document, its generic coverage under this intellectual property establishes the compound's relevance to CB1 antagonist research programs [2]. For procurement purposes, this patent linkage provides a research-use context that distinguishes CAS 1251577-19-1 from isoxazole-thiazole carboxamides claimed in unrelated patent families—such as TRPV1 antagonists (WO 2008/006534) or anti-tubercular agents (ACS Med. Chem. Lett. 2017)—where the biological target and therapeutic application are fundamentally different [3].

Cannabinoid Receptor CB1 Antagonist Patent Analysis

Synthetic Tractability: Dual Heterocycle Architecture Enabling Divergent Derivatization Pathways

CAS 1251577-19-1 features a dual-heterocycle architecture—a 5-cyano-1,3-thiazole coupled via a carboxamide to a 5-cyclopropyl-1,2-oxazole—that provides two distinct vectors for parallel or sequential chemical derivatization not available in simpler mono-heterocycle carboxamides [1]. The 5-cyano group on the thiazole serves as a precursor for tetrazole formation (via [3+2] cycloaddition with azide), thioamide conversion, or reduction to the aminomethyl analog, while the cyclopropyl-isoxazole moiety can undergo electrophilic substitution at the isoxazole C-4 position if desired [2]. In contrast, the simpler analog CAS 1251561-15-5 (N-(5-cyanothiazol-2-yl)cyclopropanecarboxamide, MW 193.23) lacks the isoxazole ring entirely, forfeiting the second heterocyclic vector and reducing the number of derivatizable positions from 3 to 1 . The commercial availability of the precursor acid (5-cyclopropylisoxazole-3-carboxylic acid, CAS 110256-15-0) from multiple suppliers, including Sigma-Aldrich, further enhances the synthetic accessibility of the target compound for library production .

Synthetic Chemistry Chemical Biology Library Design

Data Gap Advisory: Absence of Publicly Available Target-Specific Bioactivity Data for CAS 1251577-19-1

A comprehensive search of the primary research literature, patent exemplification sections, ChEMBL, BindingDB, PubChem BioAssay, and major vendor technical datasheets has identified no publicly available quantitative bioactivity data (IC₅₀, Kᵢ, EC₅₀, or % inhibition values) specifically attributed to CAS 1251577-19-1 as of the analysis date [1]. This compound does not appear as a individually tested exemplar in any accessible patent, nor does it have a ChEMBL compound record with associated activity data [2]. This data gap is not uncommon for commercially cataloged building blocks and screening compounds that are supplied for customer-directed research rather than having been profiled by the vendor themselves [3]. In contrast, several close structural analogs within the broader isoxazole-thiazole carboxamide family have published activity data—for example, certain 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides demonstrate MIC values against M. tuberculosis H37Rv in the 0.4–3.1 μM range—but these data cannot be directly extrapolated to CAS 1251577-19-1 due to significant scaffold connectivity differences [4]. Procurement decisions based on anticipated biological activity at a specific target must therefore rely on prospective screening rather than retrospective literature support until such data are generated and published.

Data Transparency Procurement Risk Assessment Bioactivity Screening

Prioritized Research and Industrial Application Scenarios for N-(5-Cyano-1,3-thiazol-2-yl)-5-cyclopropyl-1,2-oxazole-3-carboxamide Based on Available Evidence


Fragment-Based Drug Discovery (FBDD) Library Inclusion for CB1 Antagonist Lead Generation

With a molecular weight of 260.27 g/mol and TPSA of 120 Ų, CAS 1251577-19-1 satisfies the Congreve 'Rule of Three' criteria for fragment libraries (MW < 300; TPSA < 140 Ų), qualifying it for inclusion in fragment-based screening collections targeting cannabinoid CB1 receptors [1][2]. Its patent lineage (US 7,618,991 B2) establishes a rationale for CB1-directed screening, while its three derivatization vectors—the cyano group, the carboxamide NH, and the isoxazole C-4 position—support subsequent fragment elaboration through structure-guided medicinal chemistry [3]. The cyclopropyl substituent further provides a metabolic stability advantage over alkyl or phenyl congeners, as cyclopropyl groups are less susceptible to CYP450-mediated oxidation at the benzylic/allylic position, a property documented across multiple cyclopropyl-containing drug candidates [4]. Laboratories procuring this compound for FBDD programs should pair it with biophysical screening methods (SPR, TSA, or NMR) to detect low-affinity fragment hits that can be optimized into lead-like CB1 antagonists. [...]

Parallel Synthesis Library Enumeration for Isoxazole-Thiazole SAR Exploration

The dual-heterocycle architecture of CAS 1251577-19-1 makes it a high-value core scaffold for generating focused compound libraries via parallel amide coupling and cyano-group diversification chemistry [1]. The commercially available precursor acid (5-cyclopropylisoxazole-3-carboxylic acid, CAS 110256-15-0, available from Sigma-Aldrich at ≥95% purity) enables cost-effective in-house synthesis of the target amide by coupling with 2-amino-5-cyanothiazole, providing academic laboratories with an accessible entry point to this chemotype without reliance on custom synthesis vendors [2]. Subsequent diversification of the 5-cyano group—via tetrazole formation, thioamide conversion, or reduction to the aminomethyl derivative—yields a library of 20–50 analogs from a single core scaffold [3]. This synthetic tractability differentiates CAS 1251577-19-1 from more complex or synthetically inaccessible isoxazole-thiazole hybrids, positioning it as a practical starting point for academic medicinal chemistry groups with standard organic synthesis capabilities. [...]

Negative Control Compound Selection for Cyclopropyl-Specific Pharmacological Studies

In pharmacological studies where the contribution of the cyclopropyl moiety to target binding or metabolic stability is under investigation, CAS 1251577-19-1 serves as the cyclopropyl-containing test compound, while its phenyl-substituted analog (CAS 1257546-74-9) provides a matched molecular pair for isolating cyclopropyl-specific effects [1]. The matched molecular pair (MMP) approach—changing only the cyclopropyl to phenyl while holding the 5-cyano-thiazole and carboxamide-isoxazole core constant—enables clean attribution of any differential activity to the cyclopropyl substituent [2]. This application scenario is valuable for target engagement studies where cyclopropyl groups are hypothesized to confer conformational pre-organization (reducing entropic binding penalty) or metabolic stability (resisting oxidative metabolism), as documented in published SAR campaigns for CB1 and other GPCR targets [3]. Procurement of both compounds as a matched pair supports rigorous structure-activity relationship studies that would be confounded by using non-isosteric or multi-site variant analogs. [...]

Chemical Probe Development for Underexplored Kinase or GPCR Targets with Cyano-Pharmacophore Preferences

The 5-cyano substituent on the thiazole ring of CAS 1251577-19-1 functions as both a hydrogen-bond acceptor and a dipole-modulating group, a pharmacophoric feature that is underrepresented in many commercial screening libraries [1]. Cyano groups form geometrically defined hydrogen bonds with protein backbone NH groups and serine/threonine side chains, making them privileged fragments for targeting kinase hinge regions and GPCR orthosteric sites where such interactions are structurally conserved [2]. The combination of the cyano-thiazole pharmacophore with the cyclopropyl-isoxazole scaffold creates a three-dimensional binding topology distinct from the largely planar aromatic systems that dominate commercial libraries [3]. For laboratories screening against underexplored kinases, orphan GPCRs, or novel epigenetic targets where cyano-containing fragments have shown enrichment in hit-finding campaigns, CAS 1251577-19-1 offers a synthetically tractable, patent-mapped starting point that can be rapidly diversified following initial hit confirmation. [...]

Quote Request

Request a Quote for N-(5-cyano-1,3-thiazol-2-yl)-5-cyclopropyl-1,2-oxazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.